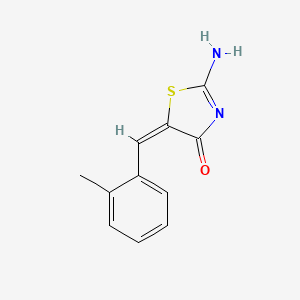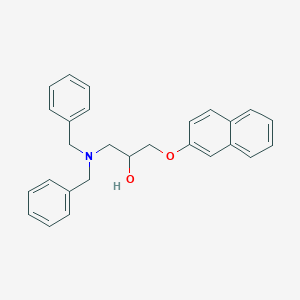![molecular formula C21H26N2O2 B4898409 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as BPP, is a synthetic compound that belongs to the class of piperazine derivatives. BPP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine acts as a partial agonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the D3 receptor leads to the release of dopamine, a neurotransmitter that is involved in the regulation of reward, motivation, and movement. This compound has been shown to increase the release of dopamine in the mesolimbic pathway, which may underlie its potential therapeutic effects in the treatment of addiction and other disorders. This compound also acts as a modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in the regulation of calcium signaling, ion channel function, and cellular stress response. The exact mechanism of this compound's interaction with the sigma-1 receptor is not fully understood, but it has been suggested that this compound may act as an allosteric modulator of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. This compound has been shown to increase the release of dopamine in the mesolimbic pathway, which may underlie its potential therapeutic effects in the treatment of addiction and other disorders. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, ion channel regulation, and apoptosis. This compound has been shown to have neuroprotective effects in experimental models of Parkinson's disease and stroke, which may be attributed to its ability to modulate the activity of the sigma-1 receptor. This compound has also been shown to have anti-inflammatory and analgesic effects in experimental models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the major advantages of this compound is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. This compound also has potential therapeutic applications in the treatment of addiction and other disorders. However, one of the limitations of this compound is its relatively low water solubility, which may limit its use in some experimental models. This compound also has potential side effects, such as changes in locomotor activity and reward-related behavior, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine. One of the potential future directions is the development of this compound derivatives with improved pharmacokinetic properties and reduced side effects. Another potential future direction is the study of this compound in experimental models of other neurological and psychiatric disorders, such as schizophrenia and depression. The role of the sigma-1 receptor in these disorders is not fully understood, and this compound may provide a useful tool compound for studying this receptor. Finally, the development of this compound-based imaging agents may provide a useful tool for studying the distribution and localization of the dopamine D3 receptor in vivo.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine involves the reaction of 1-benzylpiperazine with 2-(2-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been widely used in scientific research for its potential applications in the field of neuroscience and pharmacology. This compound has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, ion channel regulation, and apoptosis. This compound has been used as a tool compound to study the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-6-7-11-20(17)25-18(2)21(24)23-14-12-22(13-15-23)16-19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGSHPMCPBFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)

![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
